molecular formula C34H26O11 B13846936 1,2,3,4-Tetra-O-benzoyl-D-glucuronic-13C6 Acid

1,2,3,4-Tetra-O-benzoyl-D-glucuronic-13C6 Acid

Cat. No.: B13846936
M. Wt: 616.5 g/mol
InChI Key: QVCRQOPIZYHLAT-BSFGKWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetra-O-benzoyl-D-glucuronic-13C6 Acid is a specialized biochemical compound used primarily in research settings. It is a derivative of D-glucuronic acid, where the hydroxyl groups are protected by benzoyl groups, and it is labeled with carbon-13 isotopes. This compound is particularly useful in proteomics research and other biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetra-O-benzoyl-D-glucuronic-13C6 Acid typically involves the protection of the hydroxyl groups of D-glucuronic acid with benzoyl groups. This is achieved through esterification reactions using benzoyl chloride in the presence of a base such as pyridine. The reaction conditions often include maintaining the reaction mixture at a low temperature to prevent decomposition .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetra-O-benzoyl-D-glucuronic-13C6 Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4-Tetra-O-benzoyl-D-glucuronic-13C6 Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetra-O-benzoyl-D-glucuronic-13C6 Acid involves its role as a protected form of D-glucuronic acid. The benzoyl groups protect the hydroxyl groups from unwanted reactions, allowing for selective modifications at other positions. This protection is crucial in synthetic chemistry to achieve specific transformations without side reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetra-O-benzoyl-D-glucuronic-13C6 Acid is unique due to its carbon-13 labeling, which makes it particularly useful in NMR spectroscopy and other isotopic labeling studies. This isotopic labeling allows for detailed analysis of metabolic pathways and molecular interactions that are not possible with non-labeled compounds .

Properties

Molecular Formula

C34H26O11

Molecular Weight

616.5 g/mol

IUPAC Name

(2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxy(2,3,4,5,6-13C5)oxane-2-carboxylic acid

InChI

InChI=1S/C34H26O11/c35-29(36)27-25(41-30(37)21-13-5-1-6-14-21)26(42-31(38)22-15-7-2-8-16-22)28(43-32(39)23-17-9-3-10-18-23)34(44-27)45-33(40)24-19-11-4-12-20-24/h1-20,25-28,34H,(H,35,36)/t25-,26-,27-,28+,34?/m0/s1/i25+1,26+1,27+1,28+1,29+1,34+1

InChI Key

QVCRQOPIZYHLAT-BSFGKWEKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[13C@H]2[13C@@H]([13C@H](O[13CH]([13C@@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)[13C](=O)O)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C(C(OC(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C(=O)O)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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